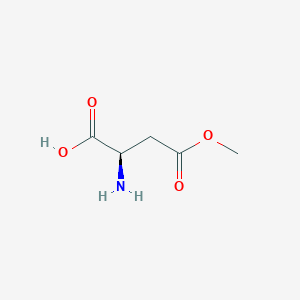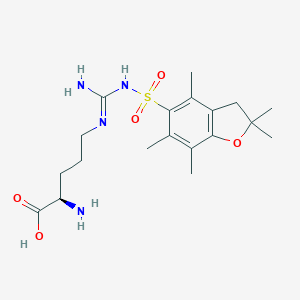
(R)-2-アミノ-3-(キノリン-2-イル)プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-3-(quinolin-2-yl)propanoic acid is a chiral amino acid derivative that features a quinoline moiety attached to the alpha carbon of the amino acid backbone
科学的研究の応用
®-2-Amino-3-(quinolin-2-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-cancer and anti-inflammatory agents.
Biological Studies: The compound is used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways involving quinoline derivatives.
Chemical Synthesis: It acts as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Industrial Applications: The compound is utilized in the development of new materials and catalysts for industrial processes.
作用機序
Target of Action
Quinoline derivatives are known to have a wide range of biological and pharmacological activities . They are often used in drug discovery due to their versatile applications in medicinal chemistry .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Quinoline derivatives are known to have a variety of applications in medicinal and synthetic organic chemistry, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Quinoline derivatives are known to have a variety of biological and pharmacological activities, suggesting that they may have significant molecular and cellular effects .
Action Environment
The synthesis of quinoline derivatives has been reported to involve green reaction protocols, suggesting that environmental factors may play a role in their synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(quinolin-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and a suitable amino acid precursor.
Formation of the Quinoline Derivative: The quinoline moiety is introduced through a Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes or ketones in the presence of acidic or basic catalysts.
Amino Acid Coupling: The quinoline derivative is then coupled with an amino acid precursor using peptide coupling reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like triethylamine.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(quinolin-2-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions
®-2-Amino-3-(quinolin-2-yl)propanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure without the amino acid moiety, used as a scaffold in drug design.
2-Aminoquinoline: Lacks the propanoic acid side chain, used in the synthesis of antimalarial drugs.
3-Quinolinecarboxylic acid: Contains a carboxylic acid group at the third position, used in the synthesis of antibacterial agents.
Uniqueness
®-2-Amino-3-(quinolin-2-yl)propanoic acid is unique due to its chiral nature and the presence of both an amino acid backbone and a quinoline moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in medicinal chemistry and synthetic organic chemistry .
特性
IUPAC Name |
(2R)-2-amino-3-quinolin-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSSRGSNAKKNNI-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555627.png)









